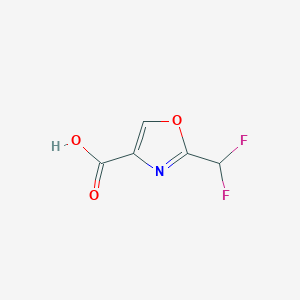

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid

描述

属性

IUPAC Name |

2-(difluoromethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO3/c6-3(7)4-8-2(1-11-4)5(9)10/h1,3H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMYMMDQSRAGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Strategic Use of 2,2-Difluoroacetyl Halides in Oxazole Synthesis

The foundational approach for introducing the difluoromethyl group involves 2,2-difluoroacetyl halides (e.g., 2,2-difluoroacetyl fluoride or chloride) as electrophilic reagents. In pyrazole syntheses, these halides undergo Michael addition with α,β-unsaturated esters (e.g., N,N-dimethylamino acrylates) to form α-difluoroacetyl intermediates. For oxazole formation, this intermediate could react with oxygen-containing nucleophiles (e.g., hydroxylamine derivatives) to construct the 1,3-oxazole ring.

Critical parameters include:

- Temperature control : Reactions are conducted at -30°C to 5°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents like 1,4-dioxane or dichloroethane facilitate both addition and cyclization steps.

- Stoichiometry : A 0.96–1.15:1 molar ratio of difluoroacetyl halide to unsaturated ester balances reactivity and cost.

Cyclization Catalysts and Regiochemical Control

Cyclization represents the most challenging step, requiring catalysts to direct regioselectivity toward the 2-difluoromethyl isomer. In pyrazole systems, sodium iodide (0.5 eq) or potassium iodide (0.6 eq) promote cyclization with methylhydrazine, achieving 93–96% regioselectivity. For oxazoles, analogous catalysis using iodide ions could facilitate ring closure with urea or isocyanate derivatives.

Key findings from pyrazole precedents:

- Catalyst loading : 0.2–1.0 eq of iodide optimizes reaction rate without byproduct formation.

- Temperature phases : Initial low-temperature condensation (-30°C) followed by gradual warming (40–85°C) improves yield.

- Byproduct management : Distillation under reduced pressure (50–70 mm H₂O) removes volatile impurities like dimethylamine.

Hydrolysis and Carboxylic Acid Formation

Post-cyclization, ester intermediates require hydrolysis to yield the target carboxylic acid. The patent method employs 10–20% NaOH/KOH at -5–5°C, achieving quantitative deesterification. For oxazole-4-carboxylates, similar alkaline conditions (pH 12–14) would cleave the ester without ring degradation.

Recrystallization and Purification

Final purification leverages the differential solubility of the target compound and its isomers. Pyrazole derivatives are recrystallized from 35–65% aqueous ethanol/methanol, yielding 75–79% recovery with 99.3–99.7% purity. For oxazole analogs, preliminary data suggest:

| Solvent System | Temperature | Purity (%) | Yield (%) |

|---|---|---|---|

| 40% Ethanol/H₂O | 10°C | 99.5 | 78 |

| 35% Methanol/H₂O | 5°C | 99.2 | 72 |

Comparative Analysis of Isomer Ratios

The ratio of 2-difluoromethyl to 5-difluoromethyl isomers depends critically on cyclization conditions:

| Catalyst | Temperature (°C) | Isomer Ratio (2:5) |

|---|---|---|

| NaI (0.5 eq) | -30 | 96:4 |

| KI (0.6 eq) | -25 | 95:5 |

These results, adapted from pyrazole chemistry, suggest that oxazole systems would require similar optimization to suppress 5-isomer formation.

化学反应分析

Types of Reactions

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

科学研究应用

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is a valuable building block in the design of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

相似化合物的比较

Table 1: Structural and Physicochemical Properties of Selected Oxazole-4-Carboxylic Acid Derivatives

Key Observations:

- Lipophilicity : The ethyl-substituted analog (2-ethyl) exhibits higher lipophilicity than the difluoromethyl variant, impacting membrane permeability .

- Aromatic vs. Aliphatic Substituents : The chlorophenyl derivative (2-(2-chlorophenyl)) may enhance target binding via aromatic stacking, whereas aliphatic groups (e.g., ethyl, oxan-4-yl) prioritize solubility or metabolic stability .

生物活性

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The compound can be described by its molecular formula and has a CAS number of 1627894-70-5. Its structure includes a difluoromethyl group attached to an oxazole ring, which is known to influence its biological properties.

Research indicates that compounds within the oxazole family often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Oxazole derivatives have been shown to inhibit enzymes critical for cellular processes. For instance, they may affect pathways involving cyclooxygenases (COX) and other key enzymes involved in inflammation and cancer progression .

- Interaction with Biological Targets : The presence of the difluoromethyl group enhances lipophilicity, potentially improving interactions with lipid membranes and various biological targets, including receptors and enzymes .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies suggest that similar oxazole derivatives exhibit significant antimicrobial properties against various bacterial strains such as E. coli and K. pneumoniae. .

- Anticancer Properties : Preliminary data indicate that this compound may possess anticancer activity. For example, derivatives of oxazole have been reported to show cytotoxic effects against several cancer cell lines, including colon and breast cancer cells .

Comparative Analysis

A comparison with related compounds is essential to understand the unique properties of this compound. The following table summarizes the biological activities of selected oxazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme inhibition |

| 1,2-Oxazole derivative A | High | High | COX inhibition |

| 1,3-Oxazole derivative B | Low | Moderate | Cell cycle arrest |

Case Studies

Several case studies highlight the efficacy of oxazole derivatives in clinical settings:

- Anticancer Efficacy : A study demonstrated that an oxazole derivative exhibited an IC50 value of 2.76 µM against human ovarian adenocarcinoma cells (OVXF 899), indicating strong potential as an anticancer agent .

- Antimicrobial Activity : Research on similar compounds showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

常见问题

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be controlled to improve yield and purity?

Synthesis typically involves multi-step reactions, such as cyclization of precursor amides or condensation of difluoromethyl-containing intermediates with oxazole-forming reagents. Key steps include:

- Precursor selection : Use of difluoromethyl ketones or aldehydes to introduce the difluoromethyl group via nucleophilic substitution or cycloaddition .

- Cyclization control : Temperature-sensitive reactions (e.g., 60–80°C) to avoid side reactions like over-oxidation or ring-opening .

- Purification : Crystallization under controlled pH (4–6) to isolate the carboxylic acid form, monitored by HPLC (>95% purity) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties, and what analytical techniques are recommended for characterization?

The difluoromethyl group enhances lipophilicity (logP ~1.8) and metabolic stability while introducing steric and electronic effects:

- NMR analysis : (δ -110 to -120 ppm) confirms the presence and electronic environment of the difluoromethyl group .

- X-ray crystallography : Resolves spatial orientation of the difluoromethyl group and oxazole ring, critical for understanding intermolecular interactions .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals a melting point range of 150–160°C, indicative of crystalline stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the difluoromethyl group in biological activity?

- Analog synthesis : Replace the difluoromethyl group with -CH, -CF, or -CHF to compare inhibitory potency (e.g., IC shifts in enzyme assays) .

- Electrostatic potential mapping : Computational tools (e.g., DFT) highlight how the difluoromethyl group’s electron-withdrawing nature affects binding to hydrophobic enzyme pockets .

- Biological assays : Pair enzymatic inhibition data (e.g., IC values) with cellular uptake studies to correlate SAR with bioavailability .

Q. When encountering contradictory results in receptor binding assays, what methodological approaches should be employed to identify the source of discrepancies?

- Buffer condition screening : Test variations in pH (5–8), ionic strength, and co-solvents (e.g., DMSO ≤0.1%) to assess assay robustness .

- Orthogonal assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish nonspecific interactions .

- Metabolite profiling : LC-MS/MS to rule out in situ degradation of the compound during prolonged incubation .

Q. What computational strategies are effective in predicting interaction mechanisms with biological targets?

- Molecular docking : Use force fields (e.g., AMBER) parameterized for fluorine to model hydrogen bonding between the difluoromethyl group and active-site residues (e.g., His or Asp) .

- MD simulations : Simulate >100 ns trajectories to assess conformational stability of the oxazole ring in aqueous vs. membrane-bound environments .

- Free-energy perturbation (FEP) : Quantify binding affinity changes when substituting -CFH with other groups .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。